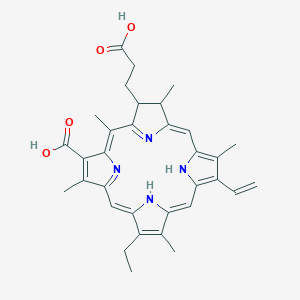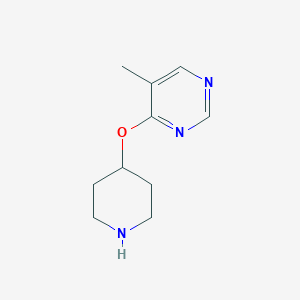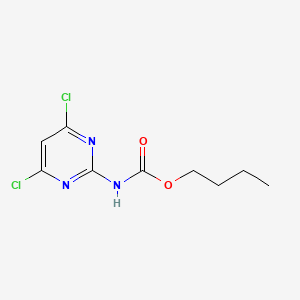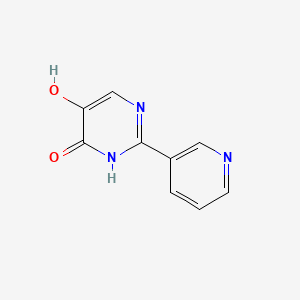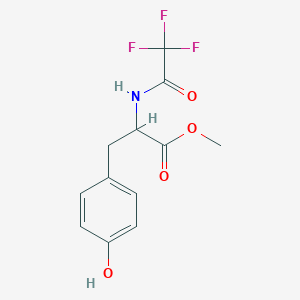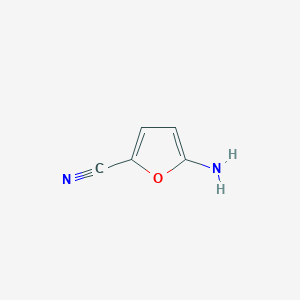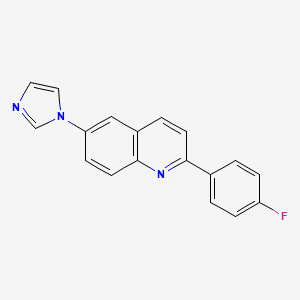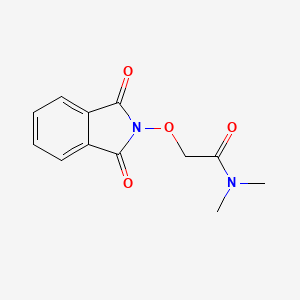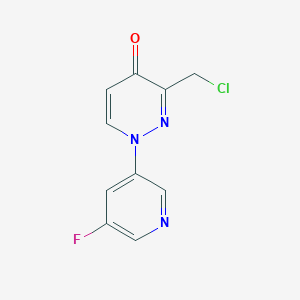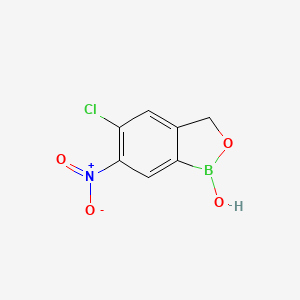
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole is a compound belonging to the benzoxaborole family, which is known for its versatile applications in medicinal chemistry. Benzoxaboroles are characterized by their unique boron-containing structure, which imparts desirable physicochemical and drug-like properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrophenol with boronic acid derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-nitro-3H-2,1-benzoxaborole-1-one.
Reduction: Formation of 5-chloro-1-hydroxy-6-amino-3H-2,1-benzoxaborole.
Substitution: Formation of various substituted benzoxaboroles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole: Known for its antifungal properties and used in the treatment of onychomycosis.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Similar structure but lacks the nitro group, affecting its reactivity and applications.
6-nitro-2,1-benzoxaborol-1(3H)-ol: Similar nitro group but different substitution pattern, leading to variations in biological activity.
Uniqueness
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
1285533-36-9 |
|---|---|
Formule moléculaire |
C7H5BClNO4 |
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2 |
Clé InChI |
DHNMPDSDKYWDBV-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
